molecular formula C48H46O2P2 B3102996 {13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane CAS No. 1429939-32-1

{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane

Cat. No. B3102996
CAS RN: 1429939-32-1
M. Wt: 716.8 g/mol
InChI Key: QGOSBHUTQQGVPA-UHFFFAOYSA-N
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Description

The compound {13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane is a complex organophosphorus compound. It has a molecular formula of C48H46O2P2 .

Scientific Research Applications

Organoboration of Stannylethynylphosphanes

The study by Wrackmeyer, Kundler, and Ariza-Castolo (1994) explores the organoboration reactions of bis(trimethylstannylethynyl)phenylphosphane and related compounds. These reactions lead to the formation of alkenyl and stannole derivatives, highlighting the potential for creating complex organometallic structures with phosphorus components for material science and catalysis applications (Wrackmeyer, Kundler, & Ariza-Castolo, 1994).

Palladium Aryl Sulfonate Phosphine Catalysts

Skupov et al. (2007) discuss the synthesis of palladium aryl sulfonate phosphine complexes for use as catalysts in the copolymerization of acrylates with ethene. This study exemplifies the role of phosphorus compounds in developing advanced catalysts for polymerization processes, indicating potential applications in materials science (Skupov et al., 2007).

Synthesis of Bis(2,6-dimesityl-4-methylphenyl)phosphaarsene

Tsuji et al. (1997) describe the synthesis of a novel phosphorus compound through the coupling reaction of specific phosphine and arsine compounds. The study focuses on the properties of the radical anion of this compound, suggesting its potential application in the field of radical chemistry and material sciences (Tsuji et al., 1997).

Catalytic Properties of Alkyl-Substituted Phosphanes

Suomalainen et al. (2001) explored the impact of alkyl-substituted phosphanes on rhodium-catalyzed 1-hexene hydroformylation, demonstrating how modifications to the phosphane ligands influence catalytic performance. This research highlights the importance of phosphorus ligands in modifying catalytic activity and selectivity, which is crucial for industrial chemical processes (Suomalainen et al., 2001).

properties

IUPAC Name

[20-bis(4-methylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(4-methylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H46O2P2/c1-32-14-22-40(23-15-32)51(41-24-16-33(2)17-25-41)44-12-5-8-36-30-38-10-7-11-39-31-37-9-6-13-45(47(37)50-48(38,39)49-46(36)44)52(42-26-18-34(3)19-27-42)43-28-20-35(4)21-29-43/h5-6,8-9,12-29,38-39H,7,10-11,30-31H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOSBHUTQQGVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3OC56C(C4)CCCC5CC7=C(O6)C(=CC=C7)P(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H46O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane
Reactant of Route 2
Reactant of Route 2
{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane
Reactant of Route 3
{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane
Reactant of Route 4
{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane
Reactant of Route 5
{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane
Reactant of Route 6
{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane

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